4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-7-[(2-methoxyphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-13-10-19(20)23-18-11-15(8-9-16(13)18)22-12-14-6-4-5-7-17(14)21-2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJORQXDDJILOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Ethyl 7 2 Methoxybenzyl Oxy 2h Chromen 2 One and Its Structural Analogues
Retrosynthetic Analysis of the 4-Ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one Skeleton
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the analysis reveals two primary disconnection points.
C7-O Ether Bond: The ether linkage at the C-7 position is a logical point for disconnection via a Williamson ether synthesis. This breaks the molecule down into two key precursors: 7-hydroxy-4-ethyl-2H-chromen-2-one and a suitable 2-methoxybenzyl halide (e.g., 2-methoxybenzyl chloride or bromide). This is a standard and reliable method for forming aryl ethers.
Coumarin (B35378) Core Formation: The 7-hydroxy-4-ethyl-2H-chromen-2-one intermediate can be further disconnected through the bonds forming the pyrone ring. The most common and direct approach for this structure is the Pechmann condensation. This retrosynthetic step leads to resorcinol (B1680541) (1,3-dihydroxybenzene) and ethyl butyrylacetate (a β-ketoester). The resorcinol provides the benzene (B151609) ring and the hydroxyl group at the C-7 position, while the ethyl butyrylacetate provides the atoms for the pyrone ring, including the ethyl group at the C-4 position.
This two-step retrosynthetic pathway simplifies the synthesis into two well-established and high-yielding reaction types: a Pechmann condensation to build the substituted coumarin core, followed by an O-alkylation to install the benzyl (B1604629) ether side chain.
Key Synthetic Pathways for the 2H-Chromen-2-one Core Elaboration
The construction of the coumarin nucleus is the cornerstone of the synthesis. Several classical condensation reactions have been developed for this purpose, each with its own advantages and substrate scope.
The formation of the coumarin ring system is typically achieved through condensation reactions that form the lactone ring onto a phenol (B47542) precursor. The Pechmann condensation is particularly well-suited for the synthesis of the required 7-hydroxy-4-ethylcoumarin intermediate. rsc.orgresearchgate.net Other notable methods include the Knoevenagel, Perkin, and Wittig reactions. nih.govasianpubs.org
The Pechmann condensation is one of the most widely used methods for synthesizing coumarins from simple starting materials. sciensage.info It involves the reaction of a phenol with a β-ketoester under acidic conditions. rsc.orgresearchgate.net For the target intermediate, resorcinol is reacted with ethyl butyrylacetate. The reaction is typically catalyzed by strong protic acids like sulfuric acid or Lewis acids such as AlCl₃. researchgate.net
The Knoevenagel condensation involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester, in the presence of a weak base like piperidine. asianpubs.orgkjscollege.com
The Perkin reaction synthesizes α,β-unsaturated carboxylic acids and can be adapted for coumarin synthesis by reacting a salicylaldehyde with an acid anhydride (B1165640) and its corresponding sodium salt. nih.govasianpubs.org
| Reaction | Precursors | Catalyst/Conditions | Primary Product Type | Reference |
| Pechmann Condensation | Phenol + β-Ketoester | Acid (e.g., H₂SO₄, AlCl₃, Zeolites) | 4-Substituted Coumarins | rsc.orgresearchgate.net |
| Knoevenagel Condensation | Salicylaldehyde + Active Methylene Compound | Base (e.g., Piperidine, Pyridine) | 3-Substituted Coumarins | asianpubs.orgkjscollege.com |
| Perkin Reaction | Salicylaldehyde + Acid Anhydride | Salt of the acid (e.g., Sodium Acetate) | Coumarin, 3-Substituted Coumarins | nih.gov |
| Wittig Reaction | Salicylaldehyde + Phosphonium Ylide | Base | Coumarin | nih.govasianpubs.org |
Once the 7-hydroxy-4-ethyl-2H-chromen-2-one core is synthesized, the final step is the introduction of the 2-methoxybenzyl group at the C-7 position. This is typically achieved through a Williamson ether synthesis.
This reaction involves the deprotonation of the phenolic hydroxyl group at C-7 with a suitable base to form a more nucleophilic phenoxide ion. This intermediate then undergoes a nucleophilic substitution reaction (Sₙ2) with a 2-methoxybenzyl halide.
Commonly used bases include weak inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), which are mild enough to avoid side reactions on the coumarin core. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being frequently employed to facilitate the reaction. The reaction generally proceeds under mild heating to ensure completion.
The introduction of the ethyl group at the C-4 position is most efficiently accomplished during the formation of the coumarin core itself. As outlined in the retrosynthetic analysis, the Pechmann condensation is the ideal method for this transformation.
By selecting ethyl butyrylacetate as the β-ketoester component, the ethyl group is directly incorporated at the C-4 position of the resulting coumarin ring. The mechanism involves an initial transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (alkylation) and subsequent dehydration to form the final coumarin product. This one-step construction of the substituted pyrone ring is a highly convergent and atom-economical approach. nih.gov
Advanced Synthetic Techniques and Green Chemistry Approaches in this compound Synthesis
While classical methods for coumarin synthesis are effective, they often rely on harsh conditions, stoichiometric amounts of corrosive acids, and long reaction times. asianpubs.org Modern synthetic chemistry has focused on developing more efficient and environmentally benign methodologies. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and avoid the use of toxic substances. benthamdirect.comingentaconnect.com
Several green techniques have been successfully applied to coumarin synthesis, including microwave irradiation, ultrasound-assisted reactions, and the use of eco-friendly solvents or solvent-free conditions. kjscollege.comeurekalert.org Microwave-assisted organic synthesis (MAOS), for example, can dramatically reduce reaction times for the Pechmann condensation from hours to mere minutes, often with improved product yields. kjscollege.com Similarly, solvent-free reactions, where reactants are mixed and heated without a solvent, minimize the use and disposal of volatile organic compounds.
A significant advancement in coumarin synthesis has been the development of novel catalytic systems, particularly the use of heterogeneous solid acid catalysts to replace traditional homogeneous acids like H₂SO₄. rsc.org Solid acids, such as zeolites, clays, sulfated metal oxides (e.g., sulfated zirconia), and ion-exchange resins (e.g., Amberlyst-15), offer several advantages. nih.govpsu.edu They are non-corrosive, easy to separate from the reaction mixture by simple filtration, and can often be regenerated and reused, making the process more cost-effective and sustainable. rsc.orgscirp.org
For instance, Ti(IV)-doped ZnO nanoparticles have been reported as an efficient and recyclable heterogeneous catalyst for the Pechmann condensation, showing high activity across a broad range of phenols and β-ketoesters. nih.gov Other research has demonstrated the effectiveness of various metal catalysts, including those based on copper, gold, and rhodium, in different types of coumarin-forming reactions. organic-chemistry.orgmdpi.com
| Catalyst | Reaction Type | Advantages | Reference |
| H₂SO₄, AlCl₃ | Pechmann | High yields, well-established | researchgate.net |
| Zeolite H-beta | Pechmann | Reusable, non-corrosive, high yield | psu.edu |
| Amberlyst-15 | Pechmann | Solid acid, easy separation, reusable | researchgate.netpsu.edu |
| Ti(IV)-doped ZnO NPs | Pechmann | Heterogeneous, recyclable, high activity | nih.gov |
| Dipyridine copper chloride | Pechmann | Lewis acid catalyst | mdpi.com |
| [Rh₂(OAc)₄] | Annulation | C-H bond activation, high regioselectivity | organic-chemistry.org |
These advanced catalytic methods not only align with the principles of green chemistry but also provide powerful tools for the efficient and selective synthesis of complex coumarin derivatives like this compound.
Multicomponent Reactions (MCRs) for Diverse Analogues
Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy in modern organic synthesis for the construction of complex molecular architectures, including coumarin-based scaffolds. rsc.orgresearchgate.net These reactions, where three or more reactants combine in a single synthetic operation to form a final product containing the essential parts of all starting materials, offer significant advantages such as high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.net For the synthesis of analogues related to this compound, MCRs typically utilize the 4-hydroxycoumarin (B602359) core as a key building block.
A prevalent MCR strategy involves the reaction of 4-hydroxycoumarin, an aldehyde, and an active methylene compound. researchgate.net This approach allows for significant variation. For instance, the selection of different aromatic or aliphatic aldehydes introduces diversity at what becomes the C-3 position or a substituent attached to it. One-pot reactions of 4-hydroxycoumarin, aldehydes, and aromatic amines have been developed to synthesize coumarin-fused dihydroquinolines and quinolines, demonstrating the utility of MCRs in creating complex fused heterocyclic systems. rsc.org
Catalysis plays a crucial role in these transformations. Various catalysts, including bismuth triflate in water under microwave irradiation or solvent-free conventional heating, have been employed to promote these reactions efficiently. rsc.org In some cases, the reaction mechanism involves an initial Knoevenagel condensation followed by a Michael addition. researchgate.net For example, the three-component reaction of 4-hydroxycoumarin, benzaldehyde, and bromoacetophenone can be catalyzed by imidazole (B134444) in an aqueous medium to construct 2,3-dihydrofuro[3,2-c]coumarins. nih.gov This highlights the potential to build diverse heterocyclic rings fused to the coumarin core.
The table below summarizes representative multicomponent reactions involving 4-hydroxycoumarin for the synthesis of diverse analogues.
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 4-Hydroxycoumarin, Aldehydes, Aromatic Amines | Bismuth Triflate, Microwave, H₂O | Coumarin-fused Dihydroquinolines | rsc.org |
| 4-Hydroxycoumarin, Aldehydes, Aromatic Amines | Solvent-free, Conventional Heating | Coumarin-fused Quinolines | rsc.org |
| 4-Hydroxycoumarin, Benzaldehyde, Bromoacetophenone | Imidazole, H₂O | 2,3-Dihydrofuro[3,2-c]coumarins | nih.gov |
| 4-Hydroxycoumarin, Cyclic Secondary Amines, Aromatic Aldehydes | Nanocrystalline ZnO, H₂O, Room Temp. | 3-Aminobenzyl derivatives of 4-hydroxycoumarin | researchgate.net |
Derivatization Strategies for Structural Modification and Exploration of this compound Analogues
Structural modification of the this compound scaffold is crucial for exploring structure-activity relationships (SAR) and optimizing its properties. Derivatization strategies typically focus on three key regions: the C-7 ether linkage, the C-4 substituent, and hybridization with other pharmacologically relevant heterocyclic systems.
Modification of the Benzyl Moiety at C-7
The 7-hydroxy group of the coumarin nucleus is a common site for derivatization, allowing for the introduction of various substituents to modulate the molecule's properties. nih.govnih.gov The synthesis of analogues with modified benzyl moieties at the C-7 position generally involves the etherification of the parent 7-hydroxycoumarin with a diverse range of substituted benzyl halides or other alkylating agents. This approach allows for systematic exploration of the impact of electronic and steric factors of the benzyl ring on biological activity.
For instance, starting with a precursor like 7-hydroxy-4-ethyl-2H-chromen-2-one, a library of C-7 ether analogues can be synthesized. The Williamson ether synthesis is a standard method, where the phenoxide of the 7-hydroxycoumarin is generated using a base (e.g., K₂CO₃, NaH) and then reacted with a corresponding substituted benzyl chloride or bromide. This allows for the introduction of various functional groups (e.g., methoxy (B1213986), chloro, nitro, trifluoromethyl) at different positions on the benzyl ring. nih.gov
Furthermore, beyond simple benzyl ethers, other heterocyclic moieties can be linked through an ether bond at the C-7 position. For example, a 7-((5-phenyl-1,3,4-thiadiazol-2-yl)oxy) derivative has been synthesized, demonstrating the versatility of this position for introducing complex substituents. mdpi.com
The table below illustrates examples of C-7 modification strategies starting from a 7-hydroxycoumarin precursor.
| Precursor | Reagent | Reaction Type | Product Moiety at C-7 | Reference |
|---|---|---|---|---|
| 7-Hydroxy-3-methyl-coumarin | Various Substituted Benzyl Bromides | Williamson Ether Synthesis | Substituted Benzyloxy Groups | nih.gov |
| 7-Hydroxy-4-propyl-2H-chromen-2-one | 2-Chloro-5-phenyl-1,3,4-thiadiazole | Nucleophilic Aromatic Substitution | (5-Phenyl-1,3,4-thiadiazol-2-yl)oxy | mdpi.com |
| Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | Various Alkyl Bromides (e.g., 1-bromooctadecane) | Williamson Ether Synthesis | Long-chain Alkoxy Groups | rsc.org |
Substituent Variation at the C-4 Ethyl Group
The Pechmann condensation typically involves the reaction of a phenol (like resorcinol, a precursor to the 7-hydroxy group) with a β-ketoester. To generate analogues with different C-4 substituents, one can simply use different β-ketoesters. For example, using ethyl acetoacetate (B1235776) yields a 4-methyl group, while using ethyl propionylacetate or ethyl butyrylacetate would lead to the desired 4-ethyl or 4-propyl analogues, respectively. This method allows for the introduction of a wide range of alkyl and aryl groups at the C-4 position.
Another approach involves the modification of a pre-existing group at C-4. For instance, the methyl protons of a 4-methylcoumarin (B1582148) are acidic and can undergo condensation reactions with aldehydes (an aldol (B89426) condensation) to form 4-styrylcoumarin derivatives. mdpi.com This extends the conjugation of the system and significantly alters its properties. While direct modification of the C-4 ethyl group is less common, building the scaffold with the desired C-4 substituent from the outset is a highly effective and versatile strategy. nih.gov
| Synthetic Method | Key Reagent for Variation | Resulting C-4 Substituent | Reference |
|---|---|---|---|
| Pechmann Condensation | Ethyl acetoacetate | Methyl | nih.gov |
| Pechmann Condensation | Ethyl propionylacetate | Ethyl | General Method |
| Pechmann Condensation | Ethyl benzoylacetate | Phenyl | core.ac.uk |
| Aldol Condensation | Aromatic aldehydes reacting with 4-methylcoumarin | Styryl | mdpi.com |
Hybridization with Other Heterocyclic Scaffolds (e.g., Piperazine (B1678402), Oxadiazole)
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used technique to develop new compounds with potentially enhanced or novel activities. rasayanjournal.co.in Coumarin scaffolds are frequently hybridized with other heterocyclic rings like piperazine and oxadiazole.
Piperazine Hybrids: The piperazine ring is a common linker in medicinal chemistry. Coumarin-piperazine hybrids are typically synthesized by first creating a coumarin derivative with a reactive handle, which is then coupled to a piperazine moiety. nih.govtandfonline.com For example, a 4-chloromethylcoumarin or a coumarin-3-carboxylic acid can be used as the starting point. The carboxylic acid can be activated (e.g., as an acid chloride or with coupling agents) and reacted with an N-substituted piperazine to form an amide linkage. researchgate.net Alternatively, a reactive group on the coumarin core can be displaced by the nitrogen of piperazine in a nucleophilic substitution reaction. mdpi.com A library of coumarin derivatives linked with piperazine and a terminal benzyl moiety has been synthesized and evaluated for biological activity. nih.gov
Oxadiazole Hybrids: The 1,3,4-oxadiazole (B1194373) ring is another valuable heterocycle incorporated into coumarin structures. nih.govscilit.com The synthesis of these hybrids generally starts from a coumarin-carbohydrazide intermediate. This intermediate is typically prepared by reacting a coumarin ester (e.g., coumarin-3-carboxylic acid methyl ester) with hydrazine (B178648) hydrate. researchgate.net The resulting hydrazide can then be cyclized with various reagents to form the 1,3,4-oxadiazole ring. For example, reaction with carbon disulfide followed by oxidative cyclization yields a mercapto-oxadiazole, while reaction with various aromatic acids or aldehydes can lead to 2,5-disubstituted oxadiazoles. rasayanjournal.co.innih.gov
The table below outlines general synthetic routes for creating coumarin hybrids.
| Hybrid Type | Coumarin Precursor | Key Intermediate | Cyclization/Coupling Reagent | Reference |
|---|---|---|---|---|
| Piperazine-Amide | Coumarin-3-carboxylic acid | Activated Ester/Acid Chloride | N-substituted piperazine | researchgate.net |
| Piperazine-Methylene | 4-(Bromomethyl)coumarin | N/A | N-substituted piperazine | nih.gov |
| 1,3,4-Oxadiazole | Coumarin-3-carboxylate ester | Coumarin-3-carbohydrazide | Aromatic acids, CS₂, etc. | nih.govresearchgate.net |
| 1,3,4-Oxadiazole Schiff Base | Coumarin oxadiazole amine | N/A | Aromatic aldehydes | rasayanjournal.co.in |
Mechanistic Investigations of Molecular and Cellular Interactions of 4 Ethyl 7 2 Methoxybenzyl Oxy 2h Chromen 2 One
Molecular Target Identification and Validation in In Vitro Systems
Enzyme Inhibition Studies (e.g., Kinases, Hydrolases)
Currently, there is no publicly available scientific literature detailing specific enzyme inhibition studies for the compound 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one. While the broader class of coumarin (B35378) derivatives has been investigated for the inhibition of various enzymes, including kinases and hydrolases, data directly pertaining to this specific molecule is absent from the reviewed literature.
Receptor Binding and Modulation Assays
Information regarding the interaction of this compound with specific cellular receptors is not available in the current body of scientific research. Receptor binding and modulation assays are crucial for understanding the mechanism of action of a compound; however, no such studies have been published for this particular chemical entity.
Cellular Pathway Elucidation in Model Cell Lines
Cell Cycle Progression Analysis
There are no published studies that have investigated the effects of this compound on cell cycle progression in any model cell lines. Consequently, there is no data available on whether this compound induces cell cycle arrest at any specific phase (G1, S, G2, or M).
Apoptosis Induction and Mechanistic Insights (e.g., Caspase Activation, Mitochondrial Pathway)
The potential for this compound to induce apoptosis has not been reported in the scientific literature. As such, there are no mechanistic insights available, including data on the activation of caspases or the involvement of the mitochondrial pathway in any cellular response to this compound.
Gene Expression Modulation Studies
No studies have been published that analyze the effect of this compound on gene expression in any cell line. Therefore, there is no information available regarding the modulation of specific genes or cellular pathways at the transcriptional level following treatment with this compound.
Structure-Activity Relationship (SAR) Studies for this compound and Its Analogues
The biological activity of coumarin derivatives is intricately linked to the nature and position of substituents on the core 2H-chromen-2-one scaffold. For this compound, the ethyl group at the C4 position and the methoxybenzyl ether moiety at the C7 position are key determinants of its molecular interactions and subsequent biological effects. Structure-activity relationship (SAR) studies on analogous compounds provide critical insights into how these specific substitutions modulate its bioactivity.
The Role of the C4-Ethyl Substituent:
The C4 position of the coumarin nucleus is a crucial site for modulating biological activity. The introduction of an ethyl group at this position can influence the molecule's binding affinity and selectivity for its target proteins.
Steric and Hydrophobic Contributions: An alkyl group, such as ethyl, at the C4 position generally increases the lipophilicity of the coumarin derivative. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets within a protein's active site. The size and shape of the C4 substituent are critical; for instance, in a series of 4-substituted coumarins designed as tubulin polymerization inhibitors, the nature of the C4 substituent was found to be a key factor in their anticancer activity. While direct studies on the 4-ethyl group are limited, research on related 4-alkylcoumarins suggests that a balance of size and lipophilicity is necessary for optimal activity.
Electronic Effects: The ethyl group is an electron-donating group, which can subtly influence the electron density of the coumarin ring system. This alteration in electronic properties can affect the strength of non-covalent interactions, such as π-π stacking and hydrogen bonding, with amino acid residues in the target protein.
The Role of the C7-[(2-Methoxybenzyl)oxy] Substituent:
The C7 position is frequently substituted in bioactive coumarins, and the presence of an ether linkage, particularly a benzyloxy group, is often associated with significant biological activity, including enzyme inhibition. scienceopen.com
Enhanced Binding through the Benzyloxy Moiety: The benzyloxy group at the C7 position has been shown to be favorable for the inhibition of enzymes like monoamine oxidase-B (MAO-B). scienceopen.comscienceopen.com The aromatic ring of the benzyl (B1604629) group can engage in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, tryptophan) in the active site of a target protein.
The following table summarizes the general influence of substituents at the C4 and C7 positions on the bioactivity of coumarin analogues, based on which the properties of this compound can be inferred.
| Position | Substituent Type | General Influence on Bioactivity | Inferred Role in this compound |
| C4 | Small Alkyl (e.g., methyl, ethyl) | Increased lipophilicity, potential for hydrophobic interactions. Size can influence steric fit in binding sites. | The ethyl group likely enhances hydrophobic interactions with the target protein. |
| C7 | Alkoxy/Benzyloxy | Can enhance binding affinity through hydrophobic and π-π stacking interactions. | The benzyloxy moiety is expected to contribute significantly to binding affinity. |
| Benzyl Ring | Methoxy (B1213986) | Can act as a hydrogen bond acceptor. Influences conformation and electronic properties of the benzyl ring. | The ortho-methoxy group may orient the benzyl ring for optimal binding and potentially form hydrogen bonds. |
The three-dimensional structure and conformational flexibility of this compound are critical for its biological activity. The orientation of the C4-ethyl group and, more significantly, the conformation of the relatively bulky and flexible 7-[(2-methoxybenzyl)oxy] substituent, dictate how the molecule presents itself to its biological target.
Conformational Flexibility of the C7-Side Chain:
The ether linkage at the C7 position allows for considerable rotational freedom around the C7-O and O-CH2 bonds. This flexibility means the methoxybenzyl group can adopt various conformations in solution. However, its interaction with a protein binding site will likely favor a specific, low-energy conformation.
Influence of the Ortho-Methoxy Group: The presence of the methoxy group at the ortho position of the benzyl ring can introduce steric hindrance, which may restrict the rotation around the O-benzyl bond. This restriction can lead to a more defined set of preferred conformations, potentially pre-organizing the molecule for binding and reducing the entropic penalty upon interaction with a receptor.
Interaction with the Coumarin Core: The methoxybenzyl moiety may also engage in intramolecular interactions with the coumarin core, further influencing its conformational preferences.
Molecular modeling and computational studies on related coumarin derivatives have demonstrated that the spatial arrangement of substituents is a key determinant of their inhibitory potency. For instance, in a study of coumarin derivatives as xanthine (B1682287) oxidase inhibitors, molecular modeling revealed that the orientation of substituents and their ability to form specific hydrogen bonds and hydrophobic interactions within the enzyme's active site were crucial for high affinity. nih.gov
The following table outlines the probable conformational features of this compound and their potential correlation with its biological activity.
| Molecular Fragment | Conformational Feature | Potential Correlation with Bioactivity |
| C4-Ethyl Group | Rotation around the C4-C bond | The orientation of the ethyl group may be important for fitting into a hydrophobic pocket of the target protein. |
| C7-O-CH2-Benzyl Linkage | Rotational freedom | Allows the methoxybenzyl group to adopt an optimal orientation for binding. |
| 2-Methoxybenzyl Group | Preferred orientation due to steric and electronic effects of the methoxy group | A specific conformation may be favored to maximize interactions (e.g., π-π stacking, hydrogen bonding) with the target, leading to higher potency. |
Computational and Theoretical Studies on 4 Ethyl 7 2 Methoxybenzyl Oxy 2h Chromen 2 One
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for predicting the electronic structure, stability, and reactivity of molecules. thenucleuspak.org.pk These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles. For coumarin (B35378) derivatives, DFT is widely used to optimize molecular geometry, calculate vibrational frequencies, and analyze electronic properties that govern their chemical behavior and potential biological interactions. researchgate.netnih.gov
Molecular Orbital Analysis
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic transitions and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For coumarin systems, the HOMO is typically distributed over the entire benzopyrone ring system, particularly the electron-rich benzene (B151609) moiety, while the LUMO is often localized on the electron-deficient α-pyrone ring, especially the C3-C4 double bond and the carbonyl group. thenucleuspak.org.pk
In the case of 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one , the substituents would modulate this distribution:
The 4-ethyl group , being an electron-donating alkyl group, would slightly raise the HOMO energy level, potentially increasing the molecule's electron-donating capacity.
The 7-[(2-methoxybenzyl)oxy] group is a strong electron-donating group due to the oxygen lone pairs. This would significantly raise the HOMO energy, concentrating electron density on the benzene portion of the coumarin ring and making it more susceptible to electrophilic attack.
This pattern is consistent with DFT studies on derivatives like 7-methoxy-4-methylcoumarin. researchgate.net The predicted HOMO-LUMO gap would influence the molecule's color, photophysical properties, and chemical reactivity.
Table 1: Predicted Frontier Orbital Energies for this compound (Based on Analogous Coumarin Structures)
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| EHOMO | ~ -6.0 to -5.5 | Electron-donating ability; higher values indicate greater reactivity towards electrophiles. |
| ELUMO | ~ -1.8 to -1.5 | Electron-accepting ability; lower values indicate greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | ~ 4.2 to 4.0 | Indicates chemical stability and electronic transition energy. |
Note: These values are estimations derived from published DFT data on substituted coumarins and serve as illustrative examples.
Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule's surface. deeporigin.comresearchgate.net It is invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net This information helps predict sites for hydrogen bonding and other non-covalent interactions, which are crucial for protein-ligand binding. wolfram.com
For a typical coumarin molecule, the most negative potential (red) is concentrated around the carbonyl oxygen (O2), making it a primary site for hydrogen bond donation and electrophilic attack. researchgate.net The hydrogen atoms on the aromatic ring generally exhibit a positive potential (blue).
For This compound , the MEP map would be expected to show:
A strong negative potential around the carbonyl oxygen of the pyrone ring.
Additional negative potential associated with the ether oxygens in the 7-benzyloxy substituent.
Positive potential on the aromatic protons. The complex interplay of these charged regions dictates how the molecule will orient itself when approaching a biological target.
Molecular Docking and Dynamics Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. sysrevpharm.org It is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction. Molecular dynamics (MD) simulations can then be used to study the stability and conformational changes of the protein-ligand complex over time.
Protein-Ligand Interaction Analysis
Docking studies on various coumarin derivatives have revealed common interaction patterns with protein active sites. These interactions often involve:
Hydrogen Bonds: The carbonyl oxygen of the coumarin ring is a frequent hydrogen bond acceptor. Hydroxyl or amino groups on the coumarin scaffold can act as hydrogen bond donors.
Hydrophobic Interactions: The planar aromatic ring system of coumarin often engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.
For This compound , a docking simulation would likely predict that the bulky and flexible 7-benzyloxy group plays a significant role in binding, potentially fitting into a large hydrophobic pocket within the receptor. The ethyl group at the C4 position would also contribute to hydrophobic interactions. The carbonyl oxygen and the ether oxygens would be key sites for forming hydrogen bonds with appropriate residues.
Binding Affinity Estimation and Prediction
Docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol or an inhibition constant, Ki). Lower binding energy values suggest a more stable protein-ligand complex and, theoretically, a more potent compound. Studies on various coumarin derivatives against targets like epidermal growth factor receptor (EGFR) and monoamine oxidase have shown a wide range of binding energies, demonstrating how substitutions influence binding potency. academie-sciences.fr
Table 2: Illustrative Predicted Binding Affinities for this compound with Hypothetical Protein Targets (Based on Analogous Systems)
| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Kinase (e.g., EGFR) | -8.0 to -10.5 | Hydrogen bond with Met, Lys; Hydrophobic interaction with Leu, Val, Phe. |
| Monoamine Oxidase (MAO) | -7.5 to -9.0 | π-π stacking with Tyr, Trp; Hydrogen bond with Gln. |
| Carbonic Anhydrase | -7.0 to -8.5 | Coordination with Zn ion via carbonyl; Hydrogen bond with Thr, His. |
Note: These values are hypothetical and derived from docking studies on other substituted coumarins against these protein families. Actual values would depend on the specific protein and docking protocol used.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. globethesis.com By identifying key molecular properties (descriptors) that correlate with activity, a QSAR model can be used to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net
QSAR models for coumarin derivatives have been developed for various biological activities, including antifungal, anticancer, and antioxidant effects. mdpi.comnih.gov The molecular descriptors used in these models often fall into several categories:
Electronic Descriptors: Such as HOMO/LUMO energies, dipole moment, and partial charges, which describe the electronic properties of the molecule.
Steric Descriptors: Like molecular weight, volume, and surface area, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (LogP), which measures the molecule's lipophilicity.
Topological Descriptors: Numerical indices that describe the connectivity and branching of the molecular structure.
A QSAR model for a series of compounds including This compound would likely find that descriptors related to hydrophobicity (due to the large benzyloxy and ethyl groups) and electronic properties (due to the electron-donating ether linkage) are critical for predicting its biological activity. For example, a hypothetical QSAR equation might take the form:
Biological Activity (log 1/C) = a(LogP) - b(LUMO energy) + c*(Molecular Volume) + d
Where 'a', 'b', 'c', and 'd' are constants derived from statistical regression. Such a model would suggest that increased lipophilicity and a lower LUMO energy might correlate with higher activity for a particular biological endpoint.
Predictive Models for Biological Activities Based on Structural Features
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, forms a cornerstone of modern medicinal chemistry. These models aim to establish a mathematical correlation between the structural or physicochemical properties of a compound and its biological activity. For this compound, a QSAR model would be developed by first defining a series of its structural analogues and then calculating a range of molecular descriptors for each.
These descriptors can be categorized into several groups:
Electronic Descriptors: Such as dipole moment and orbital energies (HOMO/LUMO), which provide insight into the molecule's reactivity and ability to participate in electronic interactions.
Steric Descriptors: Including molecular volume, surface area, and specific conformational angles, which describe the size and shape of the molecule and are crucial for its fit within a biological target's binding site.
Hydrophobic Descriptors: Like the partition coefficient (logP), which quantifies the molecule's lipophilicity and influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Descriptors: Which are numerical representations of the molecular structure, capturing information about atomic connectivity and branching.
Once these descriptors are calculated for a dataset of coumarin analogues with known biological activities (e.g., inhibitory concentrations against a specific enzyme), statistical methods such as multiple linear regression or machine learning algorithms are employed to build the predictive model.
The resulting QSAR equation for a hypothetical anti-inflammatory activity might look like this:
Biological Activity (log 1/IC50) = a(logP) - b(Molecular Volume) + c(Dipole Moment) + d
Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. This model could then be used to predict the anti-inflammatory potential of this compound and guide the design of new derivatives with enhanced activity. The selective influence of the type and position of substituents on the coumarin ring is a critical factor in these predictions.
Below is an illustrative table of molecular descriptors that would be calculated for this compound in the process of building such a predictive model.
| Descriptor | Hypothetical Value | Significance in Biological Activity Prediction |
| Molecular Weight | 324.35 g/mol | Influences ADME properties. |
| LogP | 4.2 | Predicts hydrophobicity and membrane permeability. |
| Hydrogen Bond Donors | 0 | Affects binding affinity to target proteins. |
| Hydrogen Bond Acceptors | 5 | Crucial for interactions with biological targets. |
| Polar Surface Area | 58.9 Ų | Relates to drug transport properties. |
Virtual Screening for Novel Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening can be employed to discover novel analogues with potentially improved biological activities or more favorable pharmacokinetic profiles.
The process typically begins with the three-dimensional structure of a biological target of interest, which can be obtained from crystallographic databases like the Protein Data Bank (PDB). A virtual library of compounds, which can range from commercially available chemicals to synthetically feasible derivatives of the lead compound, is then "docked" into the binding site of the target protein.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output of a docking study is a scoring function that estimates the binding affinity between the ligand and the target. Compounds with the best scores are then prioritized for further investigation.
For this compound, a virtual screening campaign could be designed to identify analogues with enhanced inhibitory activity against a specific enzyme, for instance, a cyclin-dependent kinase (CDK) implicated in cancer. The screening would involve generating a library of virtual compounds by modifying the core structure of this compound, for example, by altering the ethyl group at the 4-position, changing the substitution pattern on the benzyl (B1604629) ring, or introducing different functional groups at various positions on the coumarin scaffold.
The following table provides a hypothetical example of the results from a virtual screening of novel analogues of this compound against a target protein.
| Compound ID | Modification from Parent Compound | Docking Score (kcal/mol) | Predicted Interaction with Target |
| Analogue-001 | Replacement of ethyl group with a cyclopropyl (B3062369) group | -8.5 | Enhanced hydrophobic interactions. |
| Analogue-002 | Addition of a hydroxyl group to the benzyl ring | -9.2 | Forms an additional hydrogen bond with a key residue. |
| Analogue-003 | Isosteric replacement of the ether linkage | -7.8 | Altered conformational flexibility. |
| Analogue-004 | Introduction of a fluorine atom on the coumarin ring | -8.9 | Potential for halogen bonding. |
These top-scoring virtual "hits" would then be considered for chemical synthesis and subsequent in vitro biological evaluation to validate the computational predictions. This iterative process of computational design, synthesis, and testing is a highly efficient strategy in the quest for new and more effective therapeutic agents.
Advanced Analytical Methodologies in Research on 4 Ethyl 7 2 Methoxybenzyl Oxy 2h Chromen 2 One
Spectroscopic Techniques for Elucidation of Synthesized Research Compounds
Spectroscopic methods are indispensable for the structural elucidation of newly synthesized molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques provide a detailed fingerprint of the compound's atomic and molecular structure.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one.
In ¹H NMR analysis of related coumarin (B35378) structures, specific chemical shifts (δ) are expected. acs.org The protons on the coumarin and benzyl (B1604629) rings would appear in the aromatic region (typically δ 6.5-8.0 ppm). The ethyl group at the C4 position would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The benzylic methylene protons (-O-CH₂-) would likely appear as a singlet, while the methoxy (B1213986) group (-OCH₃) protons on the benzyl ring would also produce a distinct singlet.
¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would be characterized by a signal for the lactone carbonyl carbon (C2) at a downfield shift (around δ 160 ppm). acs.org Aromatic and olefinic carbons of the coumarin and benzyl rings would resonate in the δ 100-160 ppm range. The aliphatic carbons of the ethyl group, the benzylic methylene, and the methoxy group would appear at higher field strengths.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Coumarin Ring Protons | 6.5 - 7.8 | 100 - 162 |
| Benzyl Ring Protons | 6.9 - 7.4 | 110 - 158 |
| -O-CH₂- (Benzylic) | ~5.1 | ~70 |
| -CH₂- (Ethyl) | ~2.8 (quartet) | ~22 |
| -CH₃ (Ethyl) | ~1.3 (triplet) | ~13 |
| -OCH₃ (Methoxy) | ~3.9 | ~56 |
| C=O (Lactone) | - | ~160 |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the α,β-unsaturated lactone ring, typically found in the range of 1700-1740 cm⁻¹. researchgate.net
Other key vibrational bands include C-O-C stretching frequencies for the ether linkages (around 1050-1250 cm⁻¹), C=C stretching for the aromatic and pyrone rings (1450-1620 cm⁻¹), and C-H stretching vibrations for both aromatic (3000-3100 cm⁻¹) and aliphatic (2850-3000 cm⁻¹) protons. researchgate.netrsc.org Raman spectroscopy can be particularly useful for identifying the symmetric vibrations of the aromatic rings. researchgate.net
Table 2: Characteristic IR Absorption Bands for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Lactone C=O | Stretching | 1700 - 1740 |
| Aromatic/Pyrone C=C | Stretching | 1450 - 1620 |
| Ether C-O-C | Asymmetric Stretching | 1200 - 1275 |
| Ether C-O-C | Symmetric Stretching | 1020 - 1075 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with high precision, allowing for the confirmation of its elemental composition. mdpi.com
Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. nih.govnih.gov The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint and aids in structural confirmation. For the target compound, key fragmentation pathways would likely involve:
Cleavage of the benzylic ether bond: This is often a major fragmentation route, leading to the formation of a stable 2-methoxybenzyl cation (m/z 121) and a 4-ethyl-7-hydroxycoumarin radical ion.
Loss of the ethyl group: Fragmentation via α-cleavage can result in the loss of an ethyl radical (·CH₂CH₃), leading to a fragment ion [M-29]⁺.
Decarbonylation: A characteristic fragmentation of the coumarin ring system is the loss of carbon monoxide (CO), resulting in a fragment ion [M-28]⁺, often leading to a benzofuran-type ion. benthamopen.com
Table 3: Predicted Key Mass Fragments for this compound
| m/z Value | Proposed Fragment Identity |
|---|---|
| 326 | [M]⁺ (Molecular Ion) |
| 205 | [M - C₈H₉O]⁺ (Loss of methoxybenzyl group) |
| 121 | [C₈H₉O]⁺ (2-methoxybenzyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement of benzyl fragment) |
Chromatographic Methods for Purification and Research-Grade Purity Assessment
Chromatographic techniques are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for the purity assessment of non-volatile organic compounds like coumarin derivatives. nih.gov A reversed-phase HPLC method would be most suitable for this compound.
Method development would involve optimizing parameters such as the stationary phase (e.g., a C18 column), the mobile phase composition (typically a gradient of acetonitrile or methanol and water), and the detector wavelength. researchgate.net Given the chromophoric nature of the coumarin system, UV detection would be highly effective. The purity is determined by integrating the peak area of the target compound relative to the total area of all observed peaks.
Table 4: Exemplar HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Water (with 0.1% formic acid) |
| Mobile Phase B | Acetonitrile (with 0.1% formic acid) |
| Gradient | 50% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 320 nm |
| Injection Volume | 10 µL |
While many coumarin derivatives have low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool, particularly for identifying more volatile impurities or if the compound is derivatized to increase its volatility. produccioncientificaluz.org GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. agriculturejournals.cz
For analysis, a capillary column with a nonpolar stationary phase (e.g., HP-5MS) would be appropriate. benthamopen.com The sample would be injected into a heated port to ensure volatilization, and the components would be separated based on their boiling points and interactions with the stationary phase as they pass through the column under a programmed temperature gradient. The eluted compounds are then ionized and detected by the mass spectrometer, providing both retention time and mass spectral data for identification.
Table 5: Typical GC-MS Parameters for Analysis of Coumarin-Type Compounds
| Parameter | Condition |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm id, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 150 °C, ramp at 10 °C/min to 300 °C, hold for 15 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical method provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding the structure-property relationships of a molecule. In the context of this compound, X-ray crystallography would be instrumental in elucidating its solid-state conformation, intermolecular interactions, and packing motifs.
Single-Crystal X-Ray Diffraction Analysis of this compound and Its Co-Crystals
As of the latest available research, a single-crystal X-ray diffraction analysis specifically for this compound has not been reported in the surveyed scientific literature. Consequently, detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates for this specific compound, are not available.
While crystallographic studies have been conducted on other coumarin derivatives, the precise solid-state structure of this compound remains to be determined. Such a study would provide invaluable insights into the molecule's planarity, the orientation of the 2-methoxybenzyl group relative to the coumarin core, and the intermolecular forces, such as hydrogen bonds or π-π stacking, that govern its crystal packing.
Furthermore, there is no published research on the formation and crystallographic analysis of co-crystals involving this compound. The investigation of its co-crystals could reveal new solid forms with potentially modified physicochemical properties, which is an area of significant interest in crystal engineering and pharmaceutical sciences.
Future research involving the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this compound and its co-crystals would be necessary to populate the data tables and provide the detailed structural insights required for a comprehensive understanding of this compound in the solid state.
Potential Research Applications and Future Directions for 4 Ethyl 7 2 Methoxybenzyl Oxy 2h Chromen 2 One
Development as Molecular Probes for Biological Systems Research
The inherent fluorescence of the coumarin (B35378) scaffold makes its derivatives excellent candidates for the development of molecular probes. rsc.org Coumarins are characterized by properties such as high fluorescence quantum yield, photostability, and sensitivity to the molecular environment, which are ideal for imaging and sensing applications. nih.govresearchgate.net
Derivatives of 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one could be engineered as fluorescent probes for various biological systems. For instance, coumarin-based probes have been successfully designed for imaging myelination in the central nervous system, which is crucial for studying neurodegenerative diseases like multiple sclerosis. nih.gov The lipophilicity imparted by the ethyl and methoxybenzyl groups might enhance cell permeability, a desirable trait for intracellular imaging. Furthermore, the coumarin framework can be functionalized to create chemosensors for detecting metal ions or to label bioactive peptides for medical imaging. rsc.org The development of such probes would involve modifying the core structure to include specific recognition units that bind to a target of interest, leading to a detectable change in fluorescence. rsc.org
Interactive Data Table: Examples of Coumarin-Based Fluorescent Probes
| Probe Type | Target Analyte/System | Principle of Detection | Potential Application |
| Myelin Imaging Agent | Myelin Sheath | Binding to myelin, enabling visualization. nih.gov | Diagnosis and monitoring of neurodegenerative diseases. nih.gov |
| Metal Ion Sensor | Hg²⁺ | Chelation leading to fluorescence enhancement. rsc.org | Environmental monitoring of heavy metal contamination. rsc.org |
| Enzyme Substrate | Various Enzymes | Enzymatic cleavage of a non-fluorescent coumarin derivative to release a fluorescent product. thermofisher.com | High-throughput screening and diagnostics. thermofisher.com |
| pH Sensor | H⁺ Concentration | pH-dependent fluorescence quenching or enhancement. nih.gov | Studying cellular pH homeostasis and acidosis. |
Scaffold for Design of Next-Generation Research Compounds
The coumarin nucleus is a foundational structure in drug discovery, serving as a template for designing novel therapeutic agents. researchgate.netnih.govnih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-Alzheimer properties. nih.govbenthamdirect.com The specific substitutions on the this compound molecule offer unique starting points for creating libraries of new compounds.
The ethyl group at the C-4 position and the benzyloxy moiety at the C-7 position are particularly significant, as modifications at these sites have been shown to modulate biological activity. nih.govfrontiersin.org For example, research has shown that substituents at the C-4 position can confer significant anticancer activity. frontiersin.org The 7-alkoxy group is also a common feature in bioactive coumarins. By systematically altering the substituents—for instance, by replacing the 2-methoxybenzyl group with other substituted aromatic rings or by modifying the ethyl group—researchers could generate a library of analogues. These new compounds could then be screened against various biological targets to identify leads for next-generation research compounds. The process often involves creating hybrid molecules that combine the coumarin scaffold with other known pharmacophores to target specific enzymes or receptors. researchgate.netnih.govbenthamdirect.com
Role in Mechanistic Toxicology Studies (Excluding Safety/Adverse Effects Profile)
Understanding the mechanisms by which chemical compounds interact with biological systems is a cornerstone of toxicology. Coumarin itself has been a subject of such studies, particularly concerning its hepatotoxicity in certain species. Research has indicated that the toxicity mechanism involves metabolic activation by cytochrome P450 enzymes to form a reactive intermediate, the coumarin 3,4-epoxide. nih.gov
The structure of this compound provides an interesting tool for mechanistic toxicology studies. The presence of a methyl or ethyl group at the 3 or 4-position has been shown to reduce or block the formation of the toxic 3,4-epoxide intermediate, thereby diminishing hepatotoxicity. nih.gov Therefore, this compound could be used as a tool to probe the specific pathways of coumarin metabolism and toxicity. By comparing its metabolic profile and cellular effects to that of unsubstituted coumarin, researchers could further elucidate the structural requirements for P450-mediated activation and the subsequent toxicological cascade. Such studies contribute to a fundamental understanding of structure-toxicity relationships without focusing on the specific safety profile of the compound itself.
Exploration in Materials Science Research (e.g., Fluorescent Dyes, Optical Applications)
Beyond biological applications, coumarin derivatives are valuable in materials science due to their unique photophysical properties. researchgate.netacs.org They are utilized as laser dyes, organic light-emitting materials, and fluorescent probes in various materials. researchgate.netrsc.org The key to these applications lies in their molecular structure, which often features an intramolecular charge transfer (ICT) character, leading to desirable optical properties like large Stokes shifts and high quantum yields. nih.govacs.org
This compound could be investigated for its potential in solid-state fluorescent materials. Research on other coumarin derivatives has shown that their solid-state emission can be polymorphism-dependent and responsive to external stimuli like heat or chemical vapors. rsc.org The specific substituents of this compound could influence its crystal packing and intermolecular interactions, potentially leading to novel materials with unique optical properties. For example, long alkoxy chains on the 7-position of coumarins have been used to create thin-film materials with interesting electrical switching behaviors. rsc.org Exploring the self-assembly and optical waveguide properties of this compound could open doors to new applications in molecular electronics and photonics. researchgate.netrsc.org
Unexplored Biological Targets and Pathways in Preclinical Research
The coumarin scaffold is known to interact with a multitude of biological targets. nih.govfrontiersin.org While some targets are well-established, many remain to be explored. Preclinical research could focus on identifying novel biological targets and pathways for this compound.
Interactive Data Table: Potential Biological Targets for Coumarin Derivatives
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE) nih.gov | Neurodegenerative Diseases nih.gov |
| Carbonic Anhydrases (CAs) acs.org | Cancer, Ocular Disorders acs.org | |
| Dipeptidyl Peptidase-IV (DPP-IV) mdpi.com | Diabetes mdpi.com | |
| Cytochrome P450 Enzymes orientjchem.org | Drug Metabolism Studies | |
| Kinases | Src Kinase, PI3K/AKT/mTOR pathway frontiersin.orgchapman.edu | Cancer frontiersin.org |
| Receptors | Estrogen Receptors (ER) biointerfaceresearch.com | Cancer, Hormonal Disorders |
Given the structural similarities to other bioactive coumarins, it is plausible that this compound could modulate the activity of enzymes such as monoamine oxidase (MAO), acetylcholinesterase (AChE), or various kinases. nih.govfrontiersin.org For example, many coumarin derivatives have been developed as MAO inhibitors for the potential treatment of neurodegenerative diseases. frontiersin.org The methoxybenzyl group might facilitate binding to specific enzymatic pockets. High-throughput screening and target-based assays could be employed to test this compound against a panel of unexplored or underexplored biological targets, potentially revealing novel mechanisms of action and therapeutic possibilities.
Integration with Systems Biology Approaches for Comprehensive Understanding
The diverse biological activities of coumarin derivatives suggest that they often interact with multiple targets within a complex biological network. researchgate.netnih.gov A systems biology approach, which integrates computational and experimental data, would be invaluable for obtaining a comprehensive understanding of the mechanisms of action of this compound.
In silico studies, such as molecular docking, can predict the binding affinity of the compound to a wide range of proteins, helping to prioritize experimental validation. biointerfaceresearch.com Computational tools can predict potential biological targets and help explain observed activities. biointerfaceresearch.com This computational data can then be integrated with experimental results from proteomics, transcriptomics, and metabolomics to build a network-level model of the compound's effects. This holistic approach can reveal not only the primary targets but also off-target effects and downstream pathway modulations, providing a much richer understanding than traditional single-target approaches and guiding future research and development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one, and how can reaction conditions be optimized?
- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 7-hydroxy-4-methyl-2H-chromen-2-one with 2-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Reaction optimization involves controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios to maximize yield (≥85%) . Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol .
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure?
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.5 ppm, chromenone carbonyl at δ 160–165 ppm) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry. SHELX software is widely used for refinement, with R-factors <0.05 indicating high precision .
- FT-IR : Validates key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, ether C-O at ~1250 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to identify hydrolytic or oxidative breakdown products (e.g., cleavage of the methoxybenzyl group) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s bioactivity and target interactions?
- Molecular docking (AutoDock/Vina) : Screen against targets like mycobacterial MtrA (PDB: 6XYZ) to identify binding affinities. Focus on hydrophobic interactions between the chromenone core and active-site residues (e.g., π-π stacking with Phe153) .
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with observed antimicrobial or anticancer activity .
Q. How can structural modifications enhance the compound’s biological efficacy while minimizing toxicity?
- Derivatization : Replace the methoxybenzyl group with electron-withdrawing substituents (e.g., nitro, chloro) to improve membrane permeability. For example, 7-(4-chlorobenzyloxy) analogs show 2× higher activity against Mycobacterium tuberculosis .
- Prodrug design : Conjugate the compound with hydrazide or acetate groups (e.g., 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide) to enhance solubility and targeted release .
Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?
- Dose-response validation : Replicate assays (e.g., MIC testing for antimicrobial activity) using standardized protocols (CLSI guidelines) to rule out false positives from impurity interference .
- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .
Methodological Challenges
Q. Why might crystallographic data for this compound show disorder, and how is it addressed?
- Disorder causes : Flexible methoxybenzyl groups or solvent molecules trapped in the lattice.
- Mitigation : Collect high-resolution data (≤0.8 Å), apply SHELXL restraints (e.g., SIMU/ISOR for thermal parameters), and model alternative conformers with partial occupancies .
Q. How do researchers validate synthetic intermediates to ensure route fidelity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
